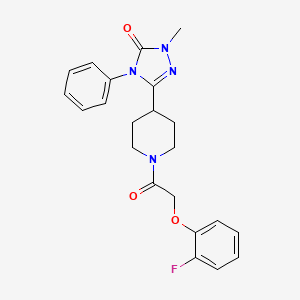

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

説明

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a triazolone core substituted with a piperidin-4-yl group, a methyl group at position 1, and a phenyl group at position 2. The piperidine ring is further functionalized with a 2-(2-fluorophenoxy)acetyl moiety.

The 2-fluorophenoxy group enhances lipophilicity and metabolic stability, while the acetyl-piperidine linkage provides conformational flexibility for target binding. The phenyl and triazolone groups may participate in π-π stacking or hydrogen-bonding interactions with biological targets.

特性

IUPAC Name |

5-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-25-22(29)27(17-7-3-2-4-8-17)21(24-25)16-11-13-26(14-12-16)20(28)15-30-19-10-6-5-9-18(19)23/h2-10,16H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBZXKXXGHMSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, a piperidine moiety, and a fluorophenoxyacetyl group. Its molecular formula is C22H25FN4O2, and it has a molecular weight of approximately 396.46 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of similar triazole compounds against various strains of bacteria, suggesting that the triazole ring may play a crucial role in this activity . The compound's effectiveness against specific pathogens remains to be fully elucidated but is promising based on related structures.

Anticancer Potential

The compound's triazole structure has been associated with anticancer activity. Triazoles are known to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor growth . The specific mechanisms through which 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exerts its anticancer effects require further investigation.

The biological activity of 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can be attributed to several potential mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, this compound may protect cells from oxidative damage.

Case Studies

While direct case studies on 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one are sparse, related compounds have shown promise in clinical settings:

- Triazole Derivatives in Cancer Therapy : A study reported that triazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Research Findings Summary Table

類似化合物との比較

Research Findings and Implications

- Selectivity: The target compound’s 2-fluorophenoxy group may confer selectivity for fluorophobic binding pockets, as seen in analogous kinase inhibitors (e.g., EGFR inhibitors) .

- Thermodynamic Stability : Computational modeling (using software cited in ) predicts that the acetyl-piperidine linkage in the target compound adopts a chair conformation, optimizing binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。